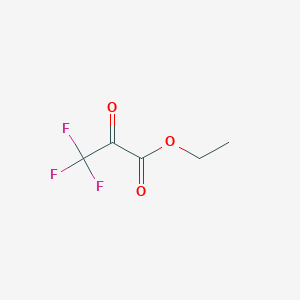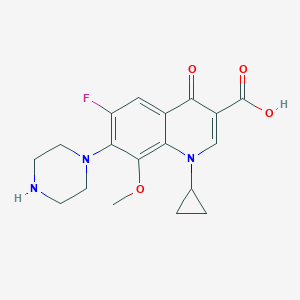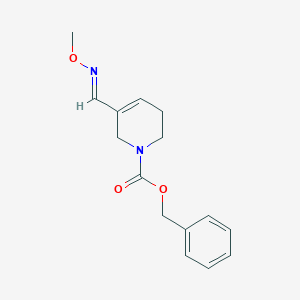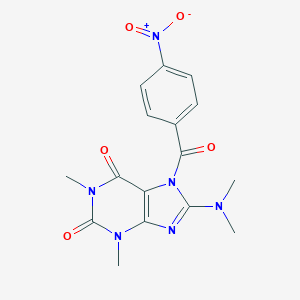![molecular formula C29H28ClNO2 B133450 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol CAS No. 150026-75-8](/img/structure/B133450.png)
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol
Descripción general
Descripción
Regioselective Synthesis of Quinolin-8-ols
The synthesis of quinolin-8-ols is achieved through a regioselective cyclization process. This involves the treatment of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes with NaH, followed by reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone and acetic acid. The cyclization targets the oxime nitrogen atom and results in the formation of quinolin-8-ols. An alternative pathway using Na[BH3(CN)] leads to the production of 1,2,3,4-tetrahydroquinolin-8-ols. This process is mediated by alkylideneaminyl radical intermediates that arise from a single electron transfer between the 3-hydroxyphenyl and 2,4-dinitrophenyl groups .
Synthesis and Antimalarial Activity
A series of compounds, including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols, were synthesized from substituted 1-phenyl-2-propanones. These compounds underwent a series of transformations, culminating in a final condensation with 4,7-dichloroquinoline. Quantitative structure-activity relationship studies indicated that antimalarial potency against Plasmodium berghei in mice correlated with the size and electron donation properties of the phenyl ring substituents. These compounds also showed promising activity against resistant strains of parasites and favorable pharmacokinetic properties, suggesting potential for clinical trials in humans .
Medium Effect on Reaction Direction
The reaction of 3-chloro-1,3-diphenyl-1,2-propanedione with ortho-phenylenediamine was found to be influenced by the choice of solvent. In acetic acid, the reaction yielded 2-phenyl-3-(α-chlorobenzyl)quinoxaline, while in methanol with MeONa, the product was 2-(α-hydroxybenzylidene)-3-phenyl-1,4-dihydroquinoxaline. This demonstrates the importance of medium in determining the direction and outcome of chemical reactions .
Molecular Structure Analysis by X-Ray Crystallography
Two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were analyzed using single-crystal X-ray structural analysis. Despite the different polymorphic forms, the molecular geometries remained consistent. Both forms exhibited bifurcated O-H…O hydrogen bonds, which contributed to the formation of molecular dimers. However, the nature of these dimers differed between the two polymorphs, with one being centrosymmetric and heterochiral, and the other homochiral .
Chemoenzymatic Synthesis and Antitumor Activity
The chemoenzymatic synthesis of (R/S)-2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives was performed using lipase-catalyzed resolution. Enantiomerically pure compounds were obtained with high yields and enantiomeric excess. These compounds were evaluated for their antitumor activity against human neuroblastoma SK-N-SH and human lung carcinoma A549 cell lines. Notably, the 1 S-(-) alcohol enantiomer demonstrated a higher efficacy in inhibiting tumor cell growth .
Aplicaciones Científicas De Investigación
Protective Effects and Therapeutic Potential
- Antioxidant and Pharmacological Effects: Compounds like caffeic acid (CA) and its derivatives exhibit potent antioxidant properties alongside various pharmacological effects ranging from anti-inflammatory to anticancer activities. For instance, CA and its derivatives like chlorogenic acid (CGA) and caffeic acid phenethyl ester (CAPE) have shown significant effects in brain protection and are being explored for their therapeutic potential against Alzheimer's disease (AD) (Habtemariam, 2017).
Chemical and Biological Applications
- Antimicrobial and Anti-inflammatory Properties: Phenylpropyl materials, including various aromatic compounds, have been assessed for their toxicological and dermatological safety when used as fragrance ingredients. These studies provide a basis for understanding the broader implications of using similar chemical structures in therapeutic settings, showcasing their low acute toxicity and lack of significant toxicity in repeat dose oral or dermal toxicity studies (Belsito et al., 2011).
Environmental and Material Sciences
- Corrosion Inhibition: Quinoline derivatives are recognized for their effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. This review highlights the application of quinoline-based compounds as corrosion inhibitors, providing insights into their environmental and industrial applications (Verma et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHIDKYITZZTLA-MGUPHCMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114370 | |
| Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol | |
CAS RN |
150026-75-8, 142569-70-8 | |
| Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150026-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-2-[(1R)-1-hydroxy-1-methylethyl]benzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



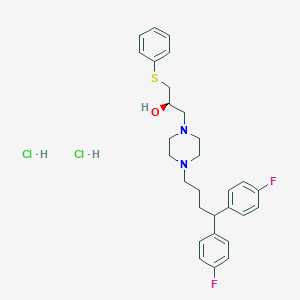
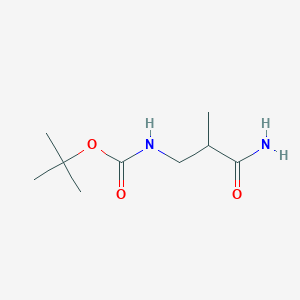
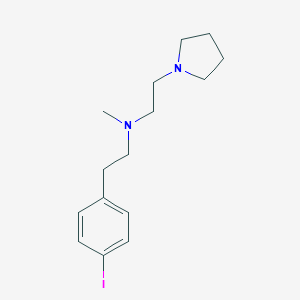
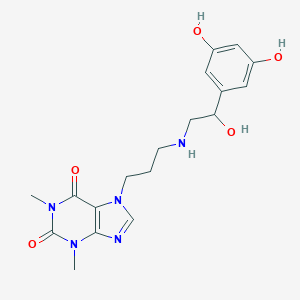
![(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methylspiro[1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol](/img/structure/B133379.png)
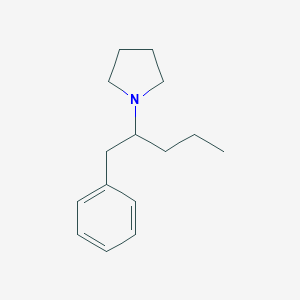
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)


![Methyl 6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate](/img/structure/B133396.png)
